molecular formula C20H19N3O4 B11040721 (5E)-5-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[1-(benzylamino)ethylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11040721
M. Wt: 365.4 g/mol
InChI Key: ZZEXKGVFXDMGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a benzylamino group, a methoxyphenyl group, and a pyrimidinetrione core

Preparation Methods

The synthesis of 5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multiple steps, starting with the preparation of the pyrimidinetrione core. This can be achieved through a series of condensation reactions involving appropriate precursors. The benzylamino and methoxyphenyl groups are then introduced through further reactions, such as nucleophilic substitution or coupling reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzylamino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(E)-1-(BENZYLAMINO)ETHYLIDENE]-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidinetrione derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C20H19N3O4/c1-13(21-12-14-6-4-3-5-7-14)17-18(24)22-20(26)23(19(17)25)15-8-10-16(27-2)11-9-15/h3-11,25H,12H2,1-2H3,(H,22,24,26)

InChI Key

ZZEXKGVFXDMGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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